2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-4-2-3-5-16(13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEIROHCGDELSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such asdipeptidyl peptidase IV (DPP-IV) and lysine-specific demethylase 1 (LSD1) . These enzymes play crucial roles in various biological processes, including glucose metabolism and gene expression regulation, respectively.
Mode of Action
Similar compounds have been shown to interact with their targets throughhydrogen bonding . For instance, the nitrogen atom in the pyridine ring of a similar compound was found to interact with a specific residue (Met332) in LSD1, leading to improved activity.
Biochemical Pathways
Inhibition of dpp-iv can impact theincretin pathway , which plays a key role in regulating insulin secretion. Similarly, inhibition of LSD1 can affect histone methylation patterns , thereby influencing gene expression.
Pharmacokinetics
A similar compound was found to be orally active and showed good bioavailability in preclinical species.
Result of Action
Inhibition of dpp-iv can lead to increased levels of incretins, thereby enhancing insulin secretion and potentially improving glycemic control in type 2 diabetes. Inhibition of LSD1 can lead to changes in gene expression, which could potentially inhibit the proliferation and migration of cancer cells.
Biological Activity
The compound 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide is a novel derivative within the class of triazolopyridazine compounds. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H14FN5S
- Molar Mass : 315.37 g/mol
Antimicrobial Activity
Research indicates that triazolopyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains. A study highlighted that derivatives containing the triazole moiety demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| Compound A | M. tuberculosis | 1.35 |
| Compound B | E. coli | 2.50 |
| Compound C | S. aureus | 3.00 |
Anticancer Activity
The anticancer potential of triazolopyridazine derivatives has been explored in various studies. For example, certain derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. The compound's mechanism of action involves binding to active sites of kinases, thereby blocking signaling pathways that promote tumor growth .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related pyridazinone derivatives on L929 fibroblast cells. The results indicated varying levels of cytotoxicity, with some compounds demonstrating significant cell death at higher concentrations (IC50 values around 27 μM) . This suggests that while some derivatives are effective against cancer cells, they may also exhibit toxicity towards normal cells.
The mechanism underlying the biological activity of this compound is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt cell membranes, leading to cell lysis and death in microbial pathogens .
- Signal Transduction Interference : By inhibiting kinase activity, these compounds can interfere with signal transduction pathways critical for cancer cell survival and proliferation.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit promising anticancer activity. For instance, compounds structurally related to 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide have shown significant inhibition of cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cells by targeting specific pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
Molecular docking studies suggest that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in mediating inflammatory responses. This property could make it a candidate for developing new anti-inflammatory drugs. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other chronic inflammatory diseases .
Pharmacological Insights
The pharmacokinetic profile of this compound has been assessed through various studies focusing on absorption, distribution, metabolism, and excretion (ADME). These studies indicate favorable properties such as good solubility and permeability, which are essential for oral bioavailability in drug development .
Case Studies and Research Findings
- Anticancer Activity :
- Anti-inflammatory Mechanism :
- Synthesis and Characterization :
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Key Research Findings on Analogues
Table 2: Pharmacological and Functional Insights from Analogues
Substituent Effects on Bioactivity
- Fluorophenyl Position: The target compound’s 4-fluorophenyl group (vs.
- Acetamide Substituents : The o-tolyl group introduces steric hindrance compared to para-substituted analogs (e.g., 4-ethoxyphenyl in 891117-12-7), which could influence binding pocket compatibility .
- Triazolo Methylation : C1632’s 3-methyl group on the triazolo ring correlates with LIN28 inhibition, suggesting that smaller alkyl groups may optimize interactions with RNA-binding proteins .
Q & A
Q. What in vivo models are appropriate for evaluating toxicity and efficacy?
- Models :
- Xenograft Mice : Implant HT-29 (colon cancer) tumors to assess tumor growth inhibition (TGI).
- Zebrafish Embryos : Screen for developmental toxicity (LC₅₀) and cardiotoxicity.
- PK/PD Studies : Measure plasma half-life (t₁/₂) and tissue penetration via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
